molecular formula C21H22F2N4O3 B13102459 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide

2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide

Cat. No.: B13102459
M. Wt: 416.4 g/mol
InChI Key: JXMFKKSPZBQYHX-UHFFFAOYSA-N
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Description

2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide is a synthetic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a difluorophenoxy group, a pyridinone core, and a pyrazolyl substituent. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenoxy Group: This step might involve nucleophilic substitution reactions where a difluorophenol derivative reacts with a halogenated pyridinone intermediate.

    Attachment of the Pyrazolyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives.

    Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or methyl groups.

    Reduction: Reduction reactions might target the carbonyl group in the pyridinone core.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methylpentanamide: Lacks the pyrazolyl group.

    2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)pentanamide: Similar structure but different substitution pattern.

Uniqueness

The presence of both the difluorophenoxy and pyrazolyl groups in 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide might confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22F2N4O3

Molecular Weight

416.4 g/mol

IUPAC Name

2-[4-(2,4-difluorophenoxy)-2-oxopyridin-1-yl]-4-methyl-N-(1-methylpyrazol-3-yl)pentanamide

InChI

InChI=1S/C21H22F2N4O3/c1-13(2)10-17(21(29)24-19-7-8-26(3)25-19)27-9-6-15(12-20(27)28)30-18-5-4-14(22)11-16(18)23/h4-9,11-13,17H,10H2,1-3H3,(H,24,25,29)

InChI Key

JXMFKKSPZBQYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)C)N2C=CC(=CC2=O)OC3=C(C=C(C=C3)F)F

Origin of Product

United States

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